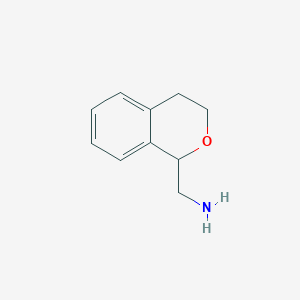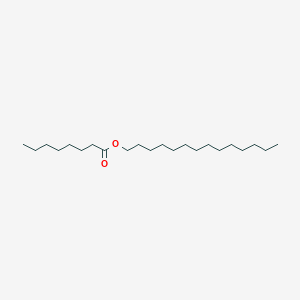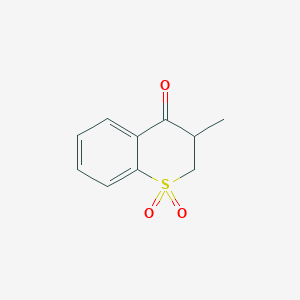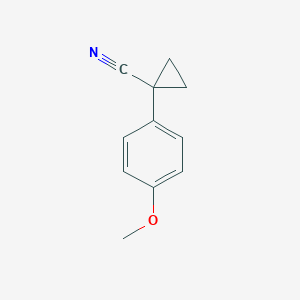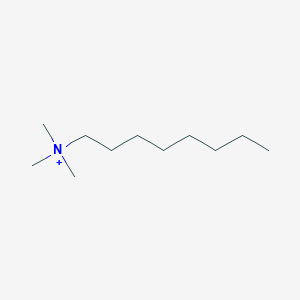
Octyltrimethylammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyltrimethylammonium (OTMA) is a quaternary ammonium compound that has been widely used in scientific research as a surfactant, emulsifier, and dispersant. It is an ionic liquid that is soluble in water and organic solvents. OTMA has been used in various fields of research, including material science, biochemistry, and biotechnology.
Aplicaciones Científicas De Investigación
1. Molecular Motions in Surfactants
Octyltrimethylammonium salts have been studied for their molecular motions, particularly in surfactants. The 13C spin-lattice relaxation times of alkyl carbons in these salts indicate diverse molecular motions in both monomer and micellar states. This research is significant for understanding surfactant behavior at different concentrations and magnetic field strengths (Uzu, Saito, & Yokoi, 1989).
2. Micelle Formation and Thermodynamics
Studies have also focused on the micelle formation of octyltrimethylammonium bromide in aqueous solutions, exploring the critical micelle concentration and its temperature dependence. These findings have implications for the thermodynamic functions of micelle formation, which are vital in the field of colloid and interface science (Zieliński, 1989).
3. Electrochemical Properties
Research on the electroreduction of Zn2+ in the presence of octyltrimethylammonium bromide offers insights into the kinetics and mechanisms of electrode processes. This is important for understanding the inhibiting effects of such surfactants in electrochemical reactions and could have applications in electroplating and battery technology (Nieszporek, 2013).
4. Surface Adsorption
The behavior of octyltrimethylammonium bromide electrosorption on mercury electrodes in various solutions has been a subject of study, particularly its adsorption constants and interactions with electrode charges. These findings have applications in electrochemistry and surface science, informing the understanding of surfactant behavior at interfaces (Gugała-Fekner, Nieszporek, & Sieńko, 2016).
5. Biological and Toxicological Aspects
Octyltrimethylammonium tetrathiotungstate has been synthesized and evaluated for its biological and toxic aspects. These studies are critical for understanding the biocompatibility and potential biomedical applications of such compounds, including their role as copper antagonists (Vega-Granados et al., 2020).
Propiedades
Número CAS |
15461-38-8 |
|---|---|
Nombre del producto |
Octyltrimethylammonium |
Fórmula molecular |
C11H26N+ |
Peso molecular |
172.33 g/mol |
Nombre IUPAC |
trimethyl(octyl)azanium |
InChI |
InChI=1S/C11H26N/c1-5-6-7-8-9-10-11-12(2,3)4/h5-11H2,1-4H3/q+1 |
Clave InChI |
HTKPDYSCAPSXIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[N+](C)(C)C |
SMILES canónico |
CCCCCCCC[N+](C)(C)C |
Otros números CAS |
15461-38-8 |
Números CAS relacionados |
10108-86-8 (chloride) 14251-76-4 (iodide) 2083-68-3 (bromide) |
Sinónimos |
octyltrimethylammonium octyltrimethylammonium bromide octyltrimethylammonium chloride octyltrimethylammonium iodide trimethyloctylammonium |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



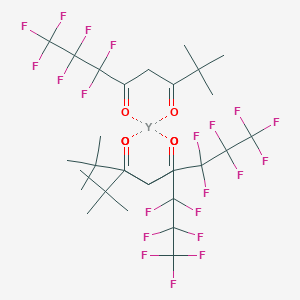

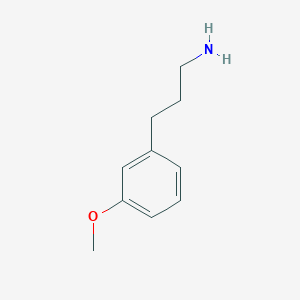
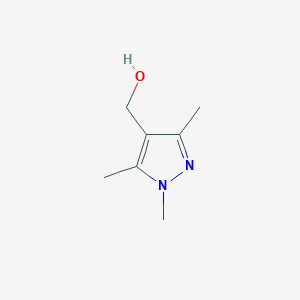
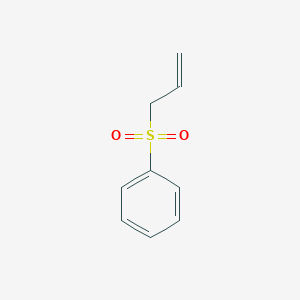
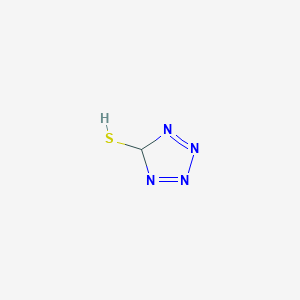
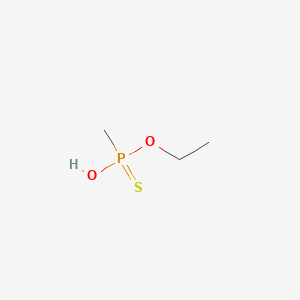
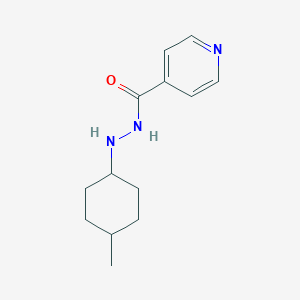
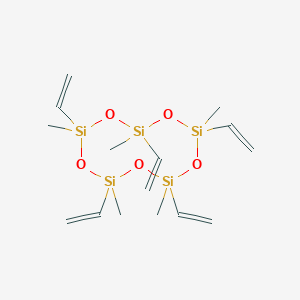
![Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilide](/img/structure/B97629.png)
